molecular formula C15H21N3OS B1225528 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole

5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole

Cat. No. B1225528
M. Wt: 291.4 g/mol
InChI Key: OBWLWVWUWCTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole is an aromatic ether.

Scientific Research Applications

Anticonvulsant Activity

5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles, a group that includes compounds similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, have been studied for their anticonvulsant properties. These compounds showed selective antagonism of strychnine-induced convulsions, suggesting a potential role as antispastic agents (Kane et al., 1994).

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, including 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, have been synthesized and screened for antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Tautomerism Studies

The study of tautomerism in 1,2,4-triazoles, including derivatives similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, has provided insights into the stability and chemical behavior of these compounds. Understanding tautomerism is crucial for predicting the reactivity and interaction of triazoles in various chemical and biological processes (Kubota & Uda, 1975).

Angiotensin II Antagonism

Research on 4H-1,2,4-triazoles, which include compounds structurally similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, has shown that they can act as angiotensin II antagonists. This suggests potential applications in treating conditions like hypertension (Ashton et al., 1993).

Crystal Structure and Theoretical Analysis

The synthesis, crystal structure analysis, and theoretical studies of biologically active derivatives of 1,2,4-triazoles, including compounds similar to 5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole, provide valuable insights into the molecular interactions and stability of these compounds. Such studies are essential for understanding the biological activities and potential applications of triazole derivatives (Shukla et al., 2017).

properties

Product Name

5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

5-methyl-3-[(4-pentoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C15H21N3OS/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-20-15-16-12(2)17-18-15/h6-9H,3-5,10-11H2,1-2H3,(H,16,17,18)

InChI Key

OBWLWVWUWCTMNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CSC2=NNC(=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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